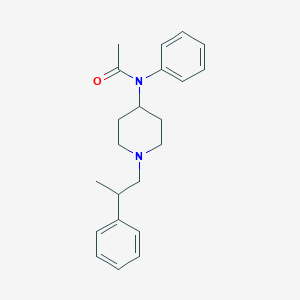
2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt is a complex organic compound with a unique structure that includes a benzoyl group, a dimethylhydrazinium moiety, and a hydroxybutenyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce benzyl alcohol derivatives.
科学研究应用
2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Benzoyl-1,1-dimethylhydrazinium: Similar structure but lacks the hydroxybutenyl side chain.
1-Benzoyl-2,2-dimethylhydrazinium: Similar structure but with different substitution patterns on the hydrazinium moiety.
2-Hydroxy-2-methyl-3-butenylhydrazinium: Lacks the benzoyl group, focusing on the hydroxybutenyl side chain.
Uniqueness
The uniqueness of 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler or less functionalized analogs.
属性
CAS 编号 |
83483-13-0 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
1-[benzamido(dimethyl)azaniumyl]-2-methylbut-3-en-2-olate |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(2,18)11-16(3,4)15-13(17)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3,(H,15,17) |
InChI 键 |
ZYJLKUKFXQXQLU-UHFFFAOYSA-N |
规范 SMILES |
CC(C[N+](C)(C)NC(=O)C1=CC=CC=C1)(C=C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


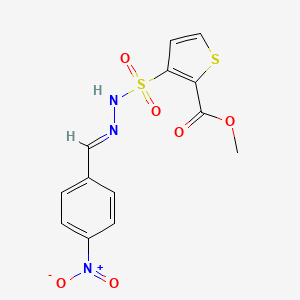
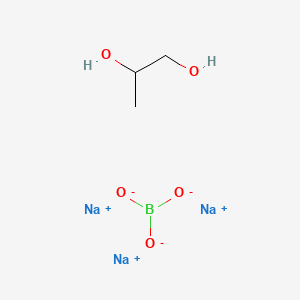

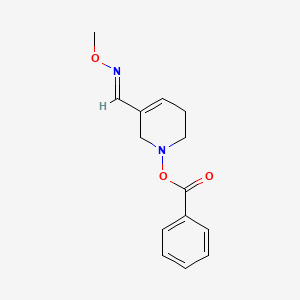
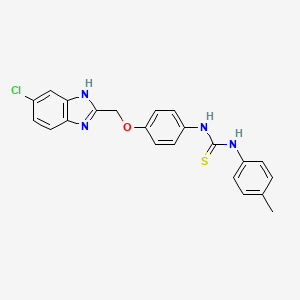

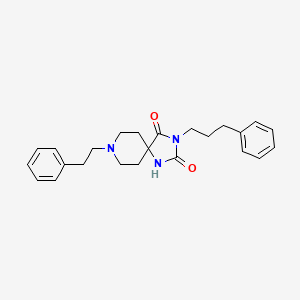

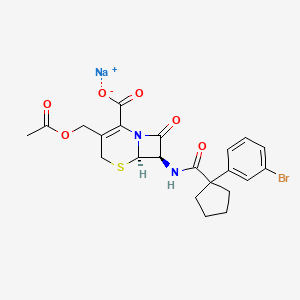

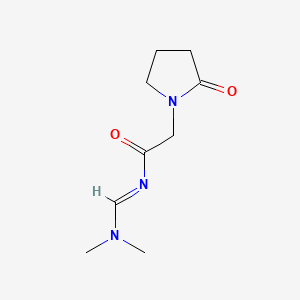

![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
